Allyl 2-bromobenzyl ether
CAS No.: 87280-01-1
Cat. No.: VC3858681
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87280-01-1 |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | 1-bromo-2-(prop-2-enoxymethyl)benzene |
| Standard InChI | InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 |
| Standard InChI Key | WBVJSBVYPDCMEW-UHFFFAOYSA-N |
| SMILES | C=CCOCC1=CC=CC=C1Br |
| Canonical SMILES | C=CCOCC1=CC=CC=C1Br |
Introduction
Structural and Physical Properties of Allyl 2-Bromobenzyl Ether
Molecular Architecture
Allyl 2-bromobenzyl ether features a benzyl group substituted with a bromine atom at the ortho position, linked via an ether bond to an allyl moiety. The spatial arrangement of the bromine atom adjacent to the ether oxygen influences its reactivity in electrophilic substitutions and cyclization reactions .
Physicochemical Characteristics
Key physical properties are summarized in Table 1.
Table 1: Physical Properties of Allyl 2-Bromobenzyl Ether
| Property | Value |
|---|---|
| Molecular Weight | 227.098 g/mol |
| Density | 1.327 g/mL at 25°C |
| Boiling Point | 251–252°C |
| Refractive Index | |
| Flash Point | >230°F (110°C) |
| LogP | 3.15 |
| Exact Mass | 225.999 Da |
The compound’s high logP value (3.15) indicates lipophilicity, favoring its solubility in organic solvents like methanol and dichloromethane. Its refractive index () aligns with typical aromatic ethers, while the flash point >230°F suggests moderate flammability risks.
Synthetic Methodologies
Solvent-Free Williamson Ether Synthesis
A pioneering method involves the reaction of 2-bromobenzyl alcohol with allyl bromide under solvent-free conditions using potassium hydroxide pellets . This approach achieves yields exceeding 90% while eliminating volatile organic solvents (Scheme 1) :
Scheme 1
The absence of solvent reduces side reactions and simplifies purification. Kinetic studies reveal complete conversion within 4 hours at 60°C .
Alternative Routes
Chemical Reactivity and Electrocatalytic Applications
Intramolecular Cyclization to 2-Methyl Benzopyran
Allyl 2-bromobenzyl ether undergoes electrocatalytic cyclization to form 2-methyl benzopyran, a pharmacologically relevant heterocycle . The reaction mechanism involves dissociative electron transfer (DET) at the cathode, followed by radical recombination (Figure 1) :
Figure 1: Proposed Cyclization Mechanism
Cathode Material Screening
Electrocatalytic efficiency varies significantly with cathode composition (Table 2) .
Table 2: Performance of Cathode Materials in Cyclization
| Material | Peak Potential (V vs. SCE) | Electron Transfer (n) | Yield of 2-Methyl Benzopyran (%) |
|---|---|---|---|
| Ag | -1.15 | 1–2 | 78 |
| Cu | -1.68 | 1 | 65 |
| GC | -1.92 | 1 | 42 |
| Pt | -1.71 | 1 | 38 |
Silver cathodes exhibit superior activity due to enhanced adsorption of the radical intermediate, reducing the activation energy by 771 mV compared to glassy carbon (GC) . Copper enables tunable electron transfer (1 or 2 electrons) by varying the applied potential .
Industrial and Pharmaceutical Applications
Protective Group in Organic Synthesis
The allyl group serves as a transient protecting group for alcohols and phenols, removable under mild conditions (e.g., Pd⁰ catalysis) . This strategy is critical in multistep syntheses of glycosides and polyols .
Benzopyran Synthesis for Drug Development
2-Methyl benzopyran derivatives exhibit anticoagulant and anticancer activities . The electrocatalytic route using allyl 2-bromobenzyl ether provides a scalable, solvent-free pathway to these motifs, aligning with green chemistry principles .
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